ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate
Description
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate is a thiophene-based compound featuring a cyclohexaneamide substituent at position 5, a methyl group at position 3, and an ethyl carboxylate moiety at position 2. The cyclohexaneamide group in this compound may enhance lipophilicity and bioavailability, influencing its pharmacokinetic profile compared to simpler analogs.
Properties
IUPAC Name |
ethyl 5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBZIMHIPCNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiophene Derivatives
Key Observations :
- Position 5: The cyclohexaneamide group in the target compound contrasts with acetamido (), phenyl (), acetyl (), and amino () groups in analogs. The bulky cyclohexaneamide may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.
- Position 2: The ethyl carboxylate is conserved in most analogs except , which uses a methyl carboxylate.
- Position 3 : The methyl group is common, but substitutes with methoxymethyl, introducing steric and electronic variations.
Pharmacological Implications
- Amide vs. Amino Groups: Amide-substituted thiophenes (e.g., ) often exhibit enhanced stability and target affinity compared to amino derivatives () due to reduced metabolic degradation.
- Cyclohexaneamide vs. Acetamido : The cyclohexaneamide’s hydrophobicity may improve blood-brain barrier penetration, whereas acetamido derivatives () are more polar, favoring renal excretion.
- Thiocarbonothioylamino Derivatives (): These compounds may act as kinase inhibitors or protease modulators, leveraging sulfur’s nucleophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
